molecular formula C15H14FNO2 B6050096 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide CAS No. 446043-43-2

2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B6050096
CAS No.: 446043-43-2
M. Wt: 259.27 g/mol
InChI Key: PJPRPCLIZHHMGS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(3-methylphenyl)acetamide (molecular formula: C₁₅H₁₄FNO₂) is a fluorinated acetamide derivative characterized by a phenoxy ether backbone substituted with a fluorine atom at the para position and an acetamide group linked to a meta-methylphenyl ring. Its structure (SMILES: CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)F) features electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical and biological properties . This compound is of interest in medicinal chemistry due to the prevalence of phenoxy-acetamide scaffolds in drug discovery, particularly in anticancer, antimicrobial, and enzyme-targeting agents .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11-3-2-4-13(9-11)17-15(18)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPRPCLIZHHMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446043-43-2
Record name 2-(4-FLUOROPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide typically involves the reaction of 4-fluorophenol with 2-chloro-N-(3-methylphenyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion generated from 4-fluorophenol attacks the carbonyl carbon of the acetamide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide with analogous compounds, focusing on structural variations, synthetic routes, and biological activities.

Substituent Effects on Phenoxy-Acetamide Backbone
Compound Name Structural Features Key Properties/Activities References
This compound 4-fluorophenoxy, 3-methylphenyl-acetamide N/A (structural benchmark)
2-Azido-N-(4-fluorophenyl)acetamide Azide group at acetamide, 4-fluorophenyl Intermediate in click chemistry; no reported bioactivity
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Sulfonyl-quinazoline, 4-methoxyphenyl Potent anticancer activity (IC₅₀: 1.8–5.2 µM) against HCT-1, MCF-7 cell lines
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide 3-chlorophenyl, pyridinyl-acetamide SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide, 3,5-dimethylphenyl Altered crystal parameters due to electron-donating methyl groups

Key Observations :

  • Electron-Withdrawing Groups: Fluorine at the phenoxy position increases metabolic stability relative to nitro or chloro substituents, which are more reactive but less stable .

Biological Activity

2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The fluorinated phenoxy group is of particular interest because of its ability to enhance lipophilicity and biological activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C16H16FNO\text{C}_{16}\text{H}_{16}\text{F}\text{N}\text{O}

where the presence of the fluorine atom on the phenoxy group is expected to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. A notable study assessed the effectiveness of similar acetamides against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that compounds with halogenated phenyl groups exhibited significant antimicrobial activity, with zones of inhibition measured in millimeters (mm).

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundS. aureus20.5 ± 0.4
Comparison Drug (Streptomycin)S. aureus36.6 ± 0.3
This compoundE. coli17.0 ± 0.3
Comparison Drug (Streptomycin)E. coli29.1 ± 0.2

This data suggests that while the compound shows promise, it may not be as effective as established antibiotics like Streptomycin.

Anticancer Activity

In terms of anticancer properties, derivatives of acetamides have been screened against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The following table summarizes findings from recent studies:

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Comparison Compound (Standard Drug)MCF-75.0
This compoundNCI-H46015.0
Comparison Compound (Standard Drug)NCI-H4608.0

The IC50 values indicate that while the compound has some level of cytotoxicity, it may require further optimization to improve potency compared to existing therapies.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of acetamides is influenced by their structural components, particularly the substituents on the phenyl ring. Studies have shown that electron-withdrawing groups, such as fluorine, enhance activity compared to electron-donating groups .

Case Studies

  • Case Study on Antimicrobial Effectiveness : In a controlled study assessing various acetamides, it was found that those with para-substituted fluorine exhibited superior antimicrobial properties against MRSA compared to their non-fluorinated counterparts .
  • Case Study on Anticancer Potential : A recent investigation into a series of acetamide derivatives demonstrated that modifications in the aryl ring significantly impacted their cytotoxicity against multiple cancer cell lines, highlighting the importance of structural optimization in drug design .

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